![molecular formula C16H22O5 B13747593 Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized based on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (NEt₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar stability and reactivity.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Spirocyclic Compounds: Other spirocyclic compounds with varying ring sizes and substituents.
Uniqueness
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
ethyl (4'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H22O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h3-10H2,1-2H3/t15-/m1/s1 |
InChI Key |
CROMLMMYHRSTEF-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1=O)C)OCCO3 |
Canonical SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1=O)C)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



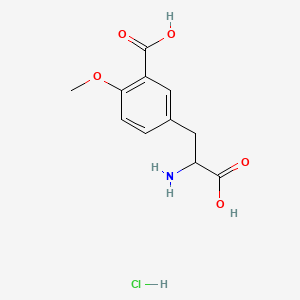
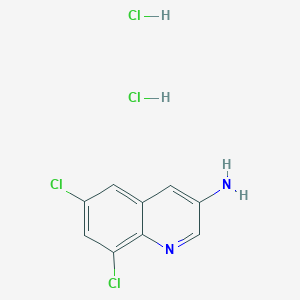

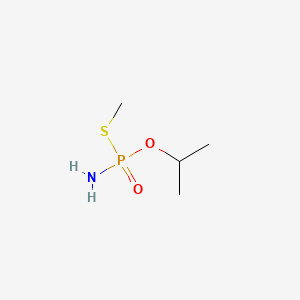
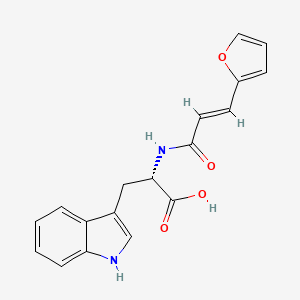
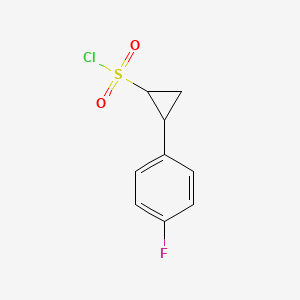
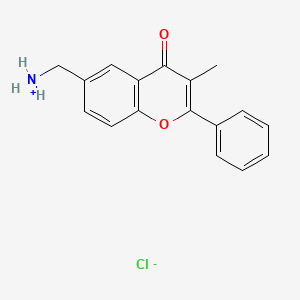
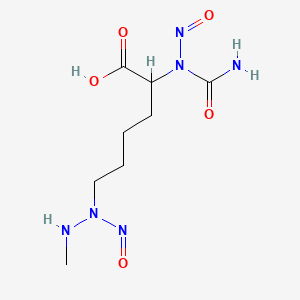

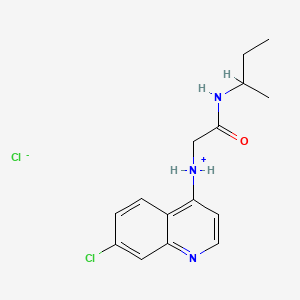

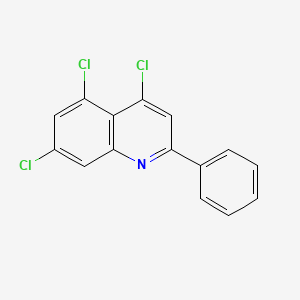
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
